molecular formula C19H23NO4S2 B7833323 (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833323
M. Wt: 393.5 g/mol
InChI Key: UBENVDPRGGJZAI-OALUTQOASA-N
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Description

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a methylbenzenesulfonyl group, and a methylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(3S,4R)-N-[(2-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-14-7-9-17(10-8-14)26(23,24)19-13-25(21,22)12-18(19)20-11-16-6-4-3-5-15(16)2/h3-10,18-20H,11-13H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBENVDPRGGJZAI-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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